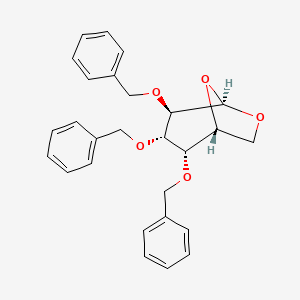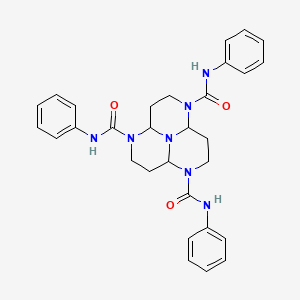![molecular formula C57H104O6 B13832323 Triolein,[carboxyl-14c] CAS No. 67318-71-2](/img/structure/B13832323.png)
Triolein,[carboxyl-14c]
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Triolein, [carboxyl-14C]: is a radiolabeled compound where the carboxyl group of triolein is tagged with carbon-14, a radioactive isotope. Triolein itself is a triglyceride derived from glycerol and three units of the unsaturated fatty acid oleic acid . The radiolabeling allows for the tracking and study of metabolic processes involving triolein in various biological systems .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: : Triolein can be synthesized through enzymatic esterification reactions. For instance, high-purity triolein can be prepared by Novozym 435-catalyzed esterification of glycerol and oleic acid. The optimal conditions for this reaction include a temperature of 100°C, a residual pressure of 0.9 kPa, an enzyme dosage of 6%, a molar ratio of glycerol to oleic acid of 1:3, and a reaction time of 8 hours . The crude product is then purified using silica gel column chromatography to achieve high purity .
Industrial Production Methods: : Industrial production of triolein typically involves the extraction of oleic acid from natural sources such as camellia seed oil, followed by esterification with glycerol. The process is similar to the laboratory synthesis but scaled up to meet industrial demands .
Análisis De Reacciones Químicas
Types of Reactions: : Triolein undergoes various chemical reactions, including oxidation, hydrolysis, and esterification. The oxidation of triolein can be represented by the formula: [ \text{C}{57}\text{H}{104}\text{O}_6 + 80 \text{O}_2 \rightarrow 57 \text{CO}_2 + 52 \text{H}_2\text{O} ] This reaction gives a respiratory quotient of 0.7125 .
Common Reagents and Conditions
Oxidation: Requires oxygen and typically occurs under elevated temperatures.
Hydrolysis: Catalyzed by lipases, breaking down triolein into glycerol and oleic acid.
Esterification: Involves glycerol and oleic acid in the presence of an enzyme catalyst like Novozym 435.
Major Products
Oxidation: Carbon dioxide and water.
Hydrolysis: Glycerol and oleic acid.
Esterification: Triolein.
Aplicaciones Científicas De Investigación
Chemistry: : Triolein, [carboxyl-14C] is used to study lipid metabolism and absorption in various organisms. It helps in understanding the biokinetics and radiation dosimetry in medical research .
Biology: : It is employed in studies involving lipid oxidation and the effects of various biological factors on lipid metabolism .
Medicine: : Used in diagnostic tests such as the fat malabsorption breath test, where the disposal of an oral [14C]-triolein load is measured to assess fat absorption efficiency .
Industry: : Triolein is used as an emulsifier, emulsifying stabilizer, and wetting agent in food and cosmetics . It is also part of novel lubricants for high-temperature drilling fluids .
Mecanismo De Acción
Triolein is hydrolyzed by lipoprotein lipase, releasing fatty acids at a constant rate until all triolein molecules are hydrolyzed. The enzyme’s activity is modulated by the concentration of apolipoprotein C-II, which increases the catalytic rate . This process involves the interaction of triolein with the phosphatidylcholine layer at the surface of lipid particles .
Comparación Con Compuestos Similares
Similar Compounds
Trilinolein: Another triglyceride derived from glycerol and linoleic acid.
Tristearin: A triglyceride derived from glycerol and stearic acid.
Tripalmitin: A triglyceride derived from glycerol and palmitic acid.
Uniqueness: : Triolein is unique due to its unsaturated fatty acid content, which imparts different physical and chemical properties compared to saturated triglycerides like tristearin and tripalmitin . Its radiolabeled form, Triolein, [carboxyl-14C], allows for detailed metabolic studies that are not possible with non-labeled compounds .
Propiedades
Número CAS |
67318-71-2 |
|---|---|
Fórmula molecular |
C57H104O6 |
Peso molecular |
891.4 g/mol |
Nombre IUPAC |
2,3-bis[[(Z)-(114C)octadec-9-enoyl]oxy]propyl (Z)-(114C)octadec-9-enoate |
InChI |
InChI=1S/C57H104O6/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49-55(58)61-52-54(63-57(60)51-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3)53-62-56(59)50-47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2/h25-30,54H,4-24,31-53H2,1-3H3/b28-25-,29-26-,30-27-/i55+2,56+2,57+2 |
Clave InChI |
PHYFQTYBJUILEZ-ANJTYSBLSA-N |
SMILES isomérico |
CCCCCCCC/C=C\CCCCCCC[14C](=O)OCC(O[14C](=O)CCCCCCC/C=C\CCCCCCCC)CO[14C](=O)CCCCCCC/C=C\CCCCCCCC |
SMILES canónico |
CCCCCCCCC=CCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCCCCCCCC)OC(=O)CCCCCCCC=CCCCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![calcium;2-[anilino(phenyl)carbamoyl]hexanoate](/img/structure/B13832277.png)
![(1S,2R,5R)-2,6,6-Trimethylbicyclo[3.1.1]heptan-2-OL](/img/structure/B13832284.png)

![N-[[(5S)-2-oxo-3-(4-pyridin-4-ylphenyl)-1,3-oxazolidin-5-yl]methyl]acetamide;hydrochloride](/img/structure/B13832301.png)


![2,8,14,20-Tetrabenzylpentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(25),3,5,7(28),9,11,13(27),15,17,19(26),21,23-dodecaene-4,10,16,22,25,26,27,28-octol](/img/structure/B13832314.png)
![(2S,4S,5R)-4-[(2R,4S,5S)-5-[(2R,4R,5S)-3,4-dihydroxy-6-methyl-5-[[(1S,4R,5R)-4,5,6-trihydroxy-3-(hydroxymethyl)cyclohex-2-en-1-yl]amino]oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-(hydroxymethyl)oxane-2,3,5-triol](/img/structure/B13832315.png)

